4-(Oxetan-3-YL)benzoic acid
Overview
Description
4-(Oxetan-3-YL)benzoic acid is an organic compound characterized by the presence of an oxetane ring attached to a benzoic acid moiety The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-YL)benzoic acid typically involves the formation of the oxetane ring followed by its attachment to the benzoic acid. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetanes . Another approach is the intramolecular cyclization of suitable precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
4-(Oxetan-3-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different functional groups.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
4-(Oxetan-3-YL)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-YL)benzoic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound of interest in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 4-(Oxetan-2-YL)benzoic acid
- 4-(Oxetan-3-YL)phenol
- 4-(Oxetan-3-YL)aniline
Uniqueness
4-(Oxetan-3-YL)benzoic acid is unique due to the specific positioning of the oxetane ring and the benzoic acid moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-(oxetan-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-3-1-7(2-4-8)9-5-13-6-9/h1-4,9H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDXRIXPOPDPMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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